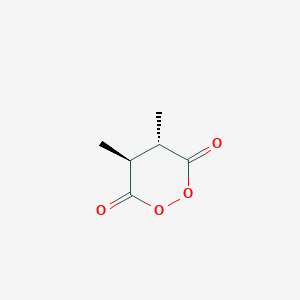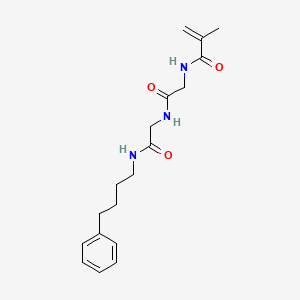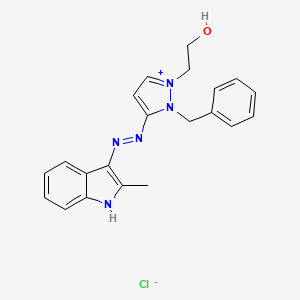![molecular formula C12H28O5SSi2 B14507598 Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate CAS No. 63697-82-5](/img/structure/B14507598.png)
Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound’s molecular formula is C12H28O3Si2, and it has a monoisotopic mass of 276.157684 Da .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate typically involves the reaction of hexanoic acid derivatives with trimethylsilylating agents. Common reagents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide . The reaction conditions often require anhydrous environments and inert atmospheres to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as distillation or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halides or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides .
Applications De Recherche Scientifique
Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: Employed in the derivatization of biomolecules for analysis by gas chromatography or mass spectrometry.
Medicine: Investigated for potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate involves the interaction of its trimethylsilyl groups with various molecular targets. These groups can protect reactive sites on molecules, preventing unwanted side reactions during synthesis. The compound’s large molecular volume also contributes to its effectiveness as a protecting group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl 2-{[(trimethylsilyl)oxy]hexanoate}: Similar in structure but lacks the sulfonyl group.
Trimethylsilyl 2-{[(trimethylsilyl)oxy]acrylate}: Contains an acrylate group instead of a hexanoate group.
Uniqueness
Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate is unique due to the presence of both trimethylsilyl and sulfonyl groups, which confer distinct chemical properties. This combination allows for versatile applications in synthesis and analysis, setting it apart from other trimethylsilyl derivatives .
Propriétés
Numéro CAS |
63697-82-5 |
|---|---|
Formule moléculaire |
C12H28O5SSi2 |
Poids moléculaire |
340.59 g/mol |
Nom IUPAC |
trimethylsilyl 2-trimethylsilyloxysulfonylhexanoate |
InChI |
InChI=1S/C12H28O5SSi2/c1-8-9-10-11(12(13)16-19(2,3)4)18(14,15)17-20(5,6)7/h11H,8-10H2,1-7H3 |
Clé InChI |
ZMRYNCXKSBNOIY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)O[Si](C)(C)C)S(=O)(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate](/img/structure/B14507546.png)



![5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile](/img/structure/B14507567.png)


![3,3'-[(4-Anilinophenyl)azanediyl]di(propan-1-ol)](/img/structure/B14507585.png)

